3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethoxyphenyl, sulfonyl, methoxy, and methylphenyl groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-8-11-22(12-9-20)33(29,30)25-17-27(16-19-7-5-6-18(2)14-19)24-13-10-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMWZHRORCKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with an ethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxy and Methylphenyl Substitutions: These groups can be introduced through nucleophilic substitution reactions, where the quinoline derivative is treated with appropriate reagents such as methoxybenzene and methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- 3-(4-Methylphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Uniqueness
The unique combination of functional groups in 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the ethoxy group may enhance its solubility and bioavailability, while the sulfonyl group can increase its reactivity and potential for forming hydrogen bonds.
Biological Activity
The compound 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of dihydroquinoline, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core substituted with an ethoxybenzenesulfonyl group and a methoxy group, which may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cancer progression. For instance, it may modulate the activity of pyruvate kinase M2 (PKM2), a key regulator of metabolic pathways in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is often assessed using DPPH radical-scavenging assays, where the compound demonstrated moderate activity compared to standard antioxidants like ascorbic acid .
- Antiproliferative Effects : The compound has been tested against various cancer cell lines, showing promising antiproliferative activity. Notably, it exhibited significant cytotoxic effects on A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against several human cancer cell lines. The results indicated that:
- A-549 Cell Line : IC50 = 0.04 μmol/mL
- MCF7 Cell Line : IC50 = 0.06 μmol/mL
- HCT-116 Cell Line : IC50 = 0.08 μmol/mL
These findings suggest that the compound has comparable efficacy to doxorubicin, a standard chemotherapeutic agent .
Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, the compound was found to inhibit matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage and associated with osteoarthritis. The inhibition was measured through changes in absorbance before and after incubation with substrate, indicating a potential therapeutic application in joint diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
